5-Fluoro-6-methoxyquinolin-3-amine 5-Fluoro-6-methoxyquinolin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17735096
InChI: InChI=1S/C10H9FN2O/c1-14-9-3-2-8-7(10(9)11)4-6(12)5-13-8/h2-5H,12H2,1H3
SMILES:
Molecular Formula: C10H9FN2O
Molecular Weight: 192.19 g/mol

5-Fluoro-6-methoxyquinolin-3-amine

CAS No.:

Cat. No.: VC17735096

Molecular Formula: C10H9FN2O

Molecular Weight: 192.19 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-6-methoxyquinolin-3-amine -

Specification

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
IUPAC Name 5-fluoro-6-methoxyquinolin-3-amine
Standard InChI InChI=1S/C10H9FN2O/c1-14-9-3-2-8-7(10(9)11)4-6(12)5-13-8/h2-5H,12H2,1H3
Standard InChI Key MOFBWXJBOFYBJD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)N=CC(=C2)N)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Fluoro-6-methoxyquinolin-3-amine has a molecular weight of 192.19 g/mol and the IUPAC name 5-fluoro-6-methoxyquinolin-3-amine. Its structure combines quinoline’s aromatic heterocycle with strategic substitutions that enhance reactivity and bioavailability. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₀H₉FN₂O
CAS Registry NumberVC17735096
InChI KeyMOFBWXJBOF
Topological Polar Surface Area58.3 Ų

The fluorine atom increases electronegativity at the 5-position, while the methoxy group contributes to solubility and hydrogen-bonding capacity.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence starting from 6-methoxyquinolin-3-amine:

  • Fluorination: Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 25°C achieves regioselective substitution at the 5-position.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Reaction conditions are critical; excessive fluorination leads to di-substituted byproducts, while insufficient reaction time results in unreacted starting material.

Industrial Production Challenges

Scale-up faces three hurdles:

  • Cost of Fluorinating Agents: Selectfluor® remains expensive at commercial scales.

  • Waste Management: Fluoride byproducts require neutralization with calcium oxide.

  • Process Optimization: Continuous-flow reactors improve yield (from 68% to 83%) but demand precise temperature control (±2°C).

Biological Activity and Mechanisms

Antimalarial Efficacy

Against Plasmodium falciparum (3D7 strain), 5-Fluoro-6-methoxyquinolin-3-amine shows an IC₅₀ of 0.13 μM, outperforming chloroquine (IC₅₀ = 0.22 μM) in resistant strains. Molecular docking suggests binding to heme crystals, preventing detoxification in the parasite’s digestive vacuole.

Anticancer Activity

Preliminary studies on MCF-7 breast cancer cells reveal apoptosis induction via caspase-3 activation (EC₅₀ = 12 μM). The fluorine atom enhances cellular uptake, while the methoxy group stabilizes interactions with topoisomerase IIα.

Comparative Analysis with Related Compounds

vs. 8-Fluoro-6-methoxyquinolin-3-amine

Positional isomerism significantly alters bioactivity:

Property5-Fluoro Isomer8-Fluoro Isomer
Antimalarial IC₅₀0.13 μM0.45 μM
Solubility (H₂O)1.2 mg/mL0.8 mg/mL

The 5-fluoro derivative’s superior activity stems from improved target binding affinity .

vs. Non-Fluorinated Quinolines

Adding fluorine increases metabolic stability; the parent compound 6-methoxyquinolin-3-amine has a shorter plasma half-life (t₁/₂ = 1.7 h vs. 4.2 h).

Future Research Directions

  • Structure-Activity Relationships: Modifying the amine group (-NH₂) to amides or sulfonamides may enhance potency.

  • Formulation Development: Liposomal encapsulation could improve bioavailability for intravenous delivery.

  • Toxicological Profiling: Chronic toxicity studies in rodent models are needed to assess organ-specific risks.

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